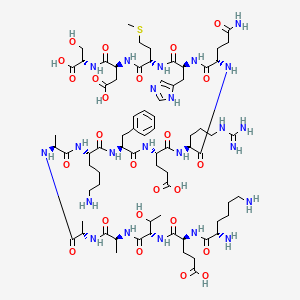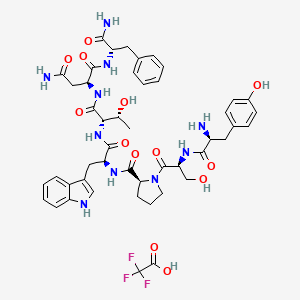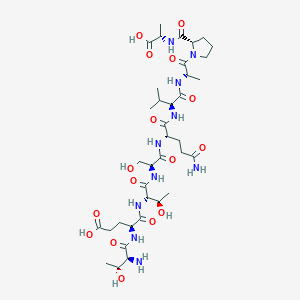
Atrial Natriuretic Peptide (ANP) (1-28), rat TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atrial Natriuretic Peptide (ANP) (1-28), rat (TFA) is a major circulating form of ANP in rats, potently inhibits Angiotensin II (Ang II)-stimulated endothelin-1 secretion in a concentration-dependent manner.
Aplicaciones Científicas De Investigación
Cardiovascular Disorders and Blood Pressure Regulation
Research has shown that Atrial Natriuretic Peptide (ANP) plays a crucial role in regulating salt and water balance and maintaining blood pressure homeostasis. Its involvement in the pathophysiology of hypertension and heart failure is significant. ANP has been identified as a potential determinant of cardiovascular diseases, rather than just a marker of cardiac and vascular dysfunctions, which could open new research pathways in cardiovascular health (Rubattu & Volpe, 2001).
Kidney Function and Fluid Excretion
ANP extracted from rat hearts has been found to increase fluid excretion by the kidneys. It may reduce sodium reabsorption in renal tubules and increases the rate of glomerular filtration in the kidney. This mechanism includes vasodilation of blood vessels supplying the glomeruli and vasoconstriction of the arterioles draining them, which contributes to the natriuretic response (Marin-Grez, Fleming, & Steinhausen, 1986).
Diagnostic and Prognostic Utility in Clinical Cardiology
The measurement of natriuretic peptides, including ANP, has been established as a valuable diagnostic and prognostic tool in clinical cardiology. Elevated plasma concentrations of ANP have been found in patients with congestive heart failure, with a positive correlation between circulating ANP concentrations and atrial pressures (Omland & Hall, 2003).
Renal Disease and Dialysis
ANP has been studied for its changes in levels in patients with chronic renal disease and in patients undergoing dialysis. Understanding the normal physiology of ANP and the changes in ANP levels under these conditions continues to be an active area of investigation (Hornberger & Petersen, 1990).
Liver Fibrosis Suppression
Studies have shown that continuous ANP infusion can suppress liver fibrosis. In vitro, ANP suppressed alpha-SMA expression and inhibited the growth of hepatic stellate cells. In vivo, ANP infusion in rats showed lower serum levels of liver enzymes and suppressed liver fibrosis markers, indicating its potential in liver disease research (Ishigaki et al., 2009).
Natriuretic Peptide Receptors in Cardiac Function
Studies have confirmed the presence of natriuretic peptide A, B, and C receptor mRNAs in rat and human cardiac tissue. ANP may have direct effects on cardiac function, including regulation of natriuretic peptide release, modulation of contractility, or activation of cardiac reflexes (Nunez, Dickson, & Brown, 1992).
In Vitro Studies and Therapeutic Potential
In vitro studies have focused on the synthesis and analysis of ANP conjugates for their stability, receptor binding affinity, and ability to stimulate guanylyl-cyclase activity. This research is vital for understanding the therapeutic potential of ANP in clinical settings (Léger et al., 2003).
Stroke Mortality Reduction Through ANP Gene Delivery
ANP gene delivery in rats has been shown to significantly reduce stroke mortality rate, demonstrating its potential in treating cerebrovascular disorders and stroke (Lin, Chao, & Chao, 1999).
Propiedades
Fórmula molecular |
C₁₃₀H₂₀₆N₄₅F₃O₄₁S₂ |
|---|---|
Peso molecular |
3176.43 |
Sinónimo |
Atrial natriuretic factor (1-28) (rat) (TFA) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







